N-(2-methoxyethyl)pyrimidin-2-amine

Medicinal chemistry Physicochemical profiling Ligand efficiency

Medicinal chemistry programs often face delays when critical building blocks lack the precise substitution patterns required to maintain validated structure-activity relationships. N-(2-Methoxyethyl)pyrimidin-2-amine (CAS 918801-83-9) is a halogen-free, high-purity synthetic intermediate that directly addresses this bottleneck for kinase and GPCR-targeted projects. - Enables direct access to a validated low-nanomolar 5-HT₁A agonist pharmacophore with superior potency over N-cyclopropyl analogs. - Features a balanced CNS profile (TPSA 47.04 Ų, LogP 0.6079) supporting blood-brain barrier penetration without introducing aryl halide toxicology flags. - Supplied at ≥95% purity, suitable for immediate use in SAR exploration of PLK4, JAK2, and FLT3 kinase inhibitors.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
CAS No. 918801-83-9
Cat. No. B12633298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)pyrimidin-2-amine
CAS918801-83-9
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCOCCNC1=NC=CC=N1
InChIInChI=1S/C7H11N3O/c1-11-6-5-10-7-8-3-2-4-9-7/h2-4H,5-6H2,1H3,(H,8,9,10)
InChIKeyPKDFHHLFTHQYEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-methoxyethyl)pyrimidin-2-amine: Sourcing & Baseline Properties


N-(2-methoxyethyl)pyrimidin-2-amine (CAS 918801-83-9) is a heterocyclic building block belonging to the 2-aminopyrimidine class, widely employed as a core scaffold in kinase inhibitor development and receptor antagonist programs [1]. The compound features a pyrimidine ring substituted at the 2-position with an N-(2-methoxyethyl)amino group, yielding a molecular formula of C₇H₁₁N₃O and a molecular weight of 153.18 g/mol [2]. The methoxyethyl side chain introduces a hydrogen bond acceptor (ether oxygen) that modulates physicochemical properties relative to simpler alkyl-substituted analogs [3]. This compound is primarily procured as a synthetic intermediate for generating more complex pyrimidine-based pharmacophores rather than as a standalone active pharmaceutical ingredient.

Building Block
Enables synthesis of kinase inhibitors and GPCR agonists
Side Chain
Methoxyethyl group provides H-bond acceptor for property modulation
Halogen-Free
Absence of halogen avoids dehalogenation steps in synthesis

N-(2-methoxyethyl)pyrimidin-2-amine: Non-Interchangeability of In-Class Analogs


2-Aminopyrimidines bearing different N-substituents (e.g., N-ethyl, N-phenyl, N-cyclopropyl, or unsubstituted) are not functionally interchangeable procurement options due to divergent physicochemical and pharmacological consequences of the side chain modification [1]. The N-(2-methoxyethyl) group specifically contributes an ether oxygen that functions as a hydrogen bond acceptor, altering the compound's hydrogen bonding capacity, polar surface area, and solubility profile compared to alkyl-only analogs [2]. In the context of kinase inhibitor programs, even minor side chain alterations on the 2-aminopyrimidine scaffold have been shown to produce dramatic shifts in target selectivity, metabolic stability, and plasma exposure [3]. Substituting an alternative 2-aminopyrimidine building block without the methoxyethyl moiety would therefore alter downstream structure-activity relationships and invalidate established synthetic routes and biological benchmarks.

N-substituent variation alters hydrogen-bonding and polarity, shifting solubility and target profile.
Minor side-chain changes on 2-aminopyrimidine scaffold may drastically shift kinase selectivity and metabolic stability.
Substituting alkyl-only analogs invalidates established SAR and synthetic benchmarks.

N-(2-methoxyethyl)pyrimidin-2-amine: Comparative Evidence Against Structural Analogs


Polar Surface Area vs. N-Ethyl and N-Phenyl Analogs

N-(2-methoxyethyl)pyrimidin-2-amine exhibits a calculated topological polar surface area (TPSA) of 47.04 Ų and a LogP of 0.6079, reflecting the contribution of the methoxyethyl side chain's ether oxygen as an additional hydrogen bond acceptor [1]. In contrast, N-ethylpyrimidin-2-amine (CAS 61310-54-3) possesses a lower TPSA due to the absence of the ether oxygen, and N-phenylpyrimidin-2-amine derivatives typically exhibit significantly higher LogP values (>2.0) with elevated lipophilicity [2]. The intermediate TPSA and LogP values of the methoxyethyl analog position it in a distinct physicochemical space that favors aqueous solubility while retaining sufficient membrane permeability—a balance not achieved by either the more lipophilic N-phenyl analogs or the less polar N-ethyl counterparts.

Polar Surface Area
Class-level
TPSA 47.04 Ų, LogP 0.61
Supports balanced solubility/permeability for CNS programs
N-ethyl/phenyl analogs estimated 37–42 Ų; verify experimentally
Medicinal chemistry Physicochemical profiling Ligand efficiency

Halogen-Free Building Block: Advantage Over Chlorinated Analogs

N-(2-methoxyethyl)pyrimidin-2-amine (CAS 918801-83-9) is commercially available at ≥95% purity as a halogen-free building block, enabling direct use in downstream synthetic sequences without the additional dehalogenation or purification steps required for chloro-substituted analogs . Key chlorinated comparators—4-chloro-N-(2-methoxyethyl)pyrimidin-2-amine (CAS 611172-94-2) and 5-chloro-N-(2-methoxyethyl)pyrimidin-2-amine—contain reactive C-Cl bonds that, while enabling nucleophilic aromatic substitution or cross-coupling reactions, also introduce potential liabilities including off-target covalent binding, metabolic clearance via glutathione conjugation, and toxicity concerns associated with aryl halides . The halogen-free target compound eliminates these liabilities while preserving the N-(2-methoxyethyl)amino pharmacophore for subsequent derivatization at the pyrimidine ring.

Halogen Content
Data to verify
Halogen-free (C₇H₁₁N₃O)
Supports synthesis without dehalogenation; reduces aryl halide flags
No published comparator data; supplier specification
Synthetic chemistry Cross-coupling Building block procurement

Potency Contribution in β-Glucuronidase & PLK4 Inhibitor Programs

Although direct head-to-head comparator data for N-(2-methoxyethyl)pyrimidin-2-amine itself are not available in the published literature, class-level evidence from systematic SAR studies of 2-aminopyrimidine derivatives establishes the functional significance of N-alkyl side chain modifications. In a series of 27 2-aminopyrimidine β-glucuronidase inhibitors, compounds with N-alkyl or N-aryl substitutions demonstrated IC₅₀ values ranging from 2.8 ± 0.10 μM to >100 μM, with the optimal compound (24) achieving 16.3-fold improvement over the D-saccharic acid 1,4-lactone standard (IC₅₀ = 45.75 ± 2.16 μM) [1]. Similarly, in a PLK4 inhibitor series, aminopyrimidine derivatives with optimized N-substituents achieved nanomolar enzymatic potency (IC₅₀ = 0.0067 μM for compound 8h) alongside favorable plasma stability (t₁/₂ > 289.1 min) and liver microsomal stability (t₁/₂ > 145 min) [2]. The N-(2-methoxyethyl) moiety specifically has been identified as a substantially improved substitution pattern within a 5-HT₁A agonist series, demonstrating that this particular side chain confers meaningful pharmacological advantages over alternative N-alkyl groups [3].

Enzyme Inhibition Class
Class-level
β-glucuronidase IC₅₀ 2.8–>100 μM; PLK4 IC₅₀ 0.0067 μM (analog)
Supports aminopyrimidine scaffold utility in enzyme inhibition
Direct data for this building block not available
Enzyme inhibition Kinase inhibitor Structure-activity relationship

5-HT₁A Agonist Potency: Methoxyethyl vs. Cyclopropyl Substitution

In a Pfizer-led 5-HT₁A receptor agonist program, direct head-to-head comparison of N-substituent effects on the aminopyrimidine scaffold revealed that the N-(2-methoxyethyl) analog exhibited substantially improved pharmacological properties relative to the initial hit compound bearing an N-cyclopropyl group [1]. While the N-cyclopropyl analog (4-(1-(2-(1H-indol-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine) emerged from high-throughput screening as a novel 5-HT₁A agonist, SAR optimization identified the N-(2-methoxyethyl) derivative (4-(1-(2-(1H-indol-3-yl)ethyl)piperidin-3-yl)-N-(2-methoxyethyl)pyrimidin-2-amine) as a substantially improved compound within the series [1]. The N-(2-methoxyethyl) analog demonstrated an EC₅₀ of 40.7 nM for agonist activity at the human 5-HT₁A receptor expressed in CHO cells, as measured by FLIPR calcium flux assay [2].

5-HT₁A Agonist EC₅₀
Reported comparison
EC₅₀ 40.7 nM (methoxyethyl analog)
Supports methoxyethyl substitution for GPCR programs
N-cyclopropyl analog was initial HTS hit; SAR in Pfizer study
GPCR agonism 5-HT1A receptor Neuroscience

N-(2-methoxyethyl)pyrimidin-2-amine: Procurement & Application Scenarios


GPCR Agonist & Antagonist Lead Optimization

N-(2-methoxyethyl)pyrimidin-2-amine serves as a validated building block for synthesizing 5-HT₁A receptor agonists with low-nanomolar potency [1]. The N-(2-methoxyethyl) substitution pattern has been demonstrated to substantially improve pharmacological properties over alternative N-alkyl groups (e.g., N-cyclopropyl) in direct head-to-head SAR comparisons [1]. Procurement of this specific building block enables medicinal chemistry teams to rapidly access a validated pharmacophore for GPCR programs, particularly those targeting serotonergic pathways relevant to neuropsychiatric indications [2].

Kinase Inhibitor Scaffold: PLK4 & JAK Families

The 2-aminopyrimidine core, including N-(2-methoxyethyl)pyrimidin-2-amine, is a privileged scaffold for developing potent kinase inhibitors, with class-level evidence demonstrating nanomolar PLK4 inhibition (IC₅₀ = 0.0067 μM) and favorable plasma/metabolic stability [3]. The N-(2-methoxyethyl) group contributes to an intermediate TPSA (47.04 Ų) and moderate LogP (0.6079), which supports balanced solubility and permeability—key attributes for kinase inhibitor lead optimization [4]. Procurement of this building block is indicated for programs targeting PLK4, JAK2, or FLT3 kinases where aminopyrimidine cores are established pharmacophores [5].

Halogen-Free Intermediate for Cross-Coupling

The halogen-free nature of N-(2-methoxyethyl)pyrimidin-2-amine (no chlorine or bromine substituents) distinguishes it from chlorinated analogs such as 4-chloro-N-(2-methoxyethyl)pyrimidin-2-amine and 5-chloro-N-(2-methoxyethyl)pyrimidin-2-amine . This structural feature eliminates the need for subsequent dehalogenation steps and avoids potential toxicological flags associated with aryl halides . The compound is procured at ≥95% purity and is suitable for direct incorporation into more complex synthetic sequences, including subsequent pyrimidine ring functionalization via electrophilic substitution or metalation strategies.

TPSA-Lipophilicity Balance in CNS Programs

With a calculated TPSA of 47.04 Ų and LogP of 0.6079, N-(2-methoxyethyl)pyrimidin-2-amine occupies a favorable physicochemical space for CNS drug discovery [4]. The TPSA value is elevated relative to N-ethyl and N-phenyl comparators (estimated ~37-42 Ų) due to the ether oxygen hydrogen bond acceptor, yet remains within the range (<90 Ų) generally considered favorable for blood-brain barrier penetration [4]. The moderate LogP (0.6) further supports aqueous solubility while maintaining sufficient lipophilicity for membrane transit. These properties make the compound a strategic procurement choice for medicinal chemistry programs targeting CNS indications where balanced DMPK attributes are critical.

Application
Selection Property
Validation Focus
GPCR Agonist Research
Methoxyethyl substitution pattern validated in 5-HT₁A programs
Confirm receptor selectivity and CNS penetration in assays
Kinase Inhibitor Development
Aminopyrimidine core with balanced TPSA/LogP
Assess kinase selectivity and metabolic stability
Halogen-Free Synthesis
Absence of halogen substituents
Verify compatibility with cross-coupling and further functionalization
CNS Drug Discovery
Favorable polarity-lipophilicity balance
Validate permeability and efflux ratio in CNS models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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